6-chloroquinoline-2,4(1H,3H)-dione 6-chloroquinoline-2,4(1H,3H)-dione
Brand Name: Vulcanchem
CAS No.: 138964-52-0
VCID: VC21272746
InChI: InChI=1S/C9H6ClNO2/c10-5-1-2-7-6(3-5)8(12)4-9(13)11-7/h1-3H,4H2,(H,11,13)
SMILES: C1C(=O)C2=C(C=CC(=C2)Cl)NC1=O
Molecular Formula: C9H6ClNO2
Molecular Weight: 195.6 g/mol

6-chloroquinoline-2,4(1H,3H)-dione

CAS No.: 138964-52-0

Cat. No.: VC21272746

Molecular Formula: C9H6ClNO2

Molecular Weight: 195.6 g/mol

* For research use only. Not for human or veterinary use.

6-chloroquinoline-2,4(1H,3H)-dione - 138964-52-0

Specification

CAS No. 138964-52-0
Molecular Formula C9H6ClNO2
Molecular Weight 195.6 g/mol
IUPAC Name 6-chloro-1H-quinoline-2,4-dione
Standard InChI InChI=1S/C9H6ClNO2/c10-5-1-2-7-6(3-5)8(12)4-9(13)11-7/h1-3H,4H2,(H,11,13)
Standard InChI Key XBONVGVMAWCTFY-UHFFFAOYSA-N
SMILES C1C(=O)C2=C(C=CC(=C2)Cl)NC1=O
Canonical SMILES C1C(=O)C2=C(C=CC(=C2)Cl)NC1=O

Introduction

Chemical Structure and Properties

6-Chloroquinoline-2,4(1H,3H)-dione belongs to the quinoline family of heterocyclic compounds. Its structure features a bicyclic system with a benzene ring fused to a heterocyclic ring containing nitrogen. The compound is characterized by the presence of a chlorine atom at position 6 and two carbonyl groups at positions 2 and 4. This structural arrangement contributes to its unique chemical reactivity and biological properties.

Physical and Chemical Properties

The compound has a molecular formula of C9H6ClNO2 with a molecular weight of 195.60 g/mol. Its IUPAC name is 6-chloro-1H-quinoline-2,4-dione, and it can be represented by the InChI notation: InChI=1S/C9H6ClNO2/c10-5-1-2-7-6(3-5)8(12)4-9(13)11-7/h1-3H,4H2,(H,11,13). The canonical SMILES notation for this compound is C1C(=O)C2=C(C=CC(=C2)Cl)NC1=O.

PropertyValue
Molecular FormulaC9H6ClNO2
Molecular Weight195.60 g/mol
InChI KeyXBONVGVMAWCTFY-UHFFFAOYSA-N
AppearanceCrystalline solid
CAS Number138964-52-0

The chlorine substituent at position 6 significantly influences the compound's electronic properties and reactivity. The presence of two carbonyl groups creates potential hydrogen bonding sites, affecting its solubility and interactions with biological targets.

Synthesis Methods

Several synthetic routes have been developed to obtain 6-chloroquinoline-2,4(1H,3H)-dione, each with its advantages and limitations. These methods vary in terms of starting materials, reaction conditions, and yields.

Cyclization Reactions

One common method for synthesizing 6-chloroquinoline-2,4(1H,3H)-dione involves the cyclization of appropriate precursors under specific conditions. This typically includes the reaction of 6-chloro-2-aminobenzamide with phosgene or its derivatives. The reaction conditions often require solvents such as dichloromethane or chloroform and may involve heating to facilitate the cyclization process.

Carboxylative Cyclization

A more modern approach involves carboxylative cyclization under CO2 pressure. Under conditions using CO2 pressure (1.5 MPa) and catalytic nanoparticles such as KCC-1/STPP, 2-aminobenzonitrile derivatives can undergo cyclization to form quinazoline-2,4(1H,3H)-diones in high yields. This method is particularly notable for its environmental friendliness compared to methods using toxic reagents like phosgene.

Synthetic MethodReagentsTypical Yield (%)AdvantagesLimitations
Cyclization with Phosgene Derivatives6-chloro-2-aminobenzamide, phosgene50-65Well-established methodUses toxic reagents
Carboxylative Cyclization2-aminobenzonitrile derivatives, CO2, catalysts70-85Eco-friendly, high yieldRequires specialized equipment
Chlorination of HydroxyquinolinesHydroxyquinoline precursors, POCl360-75Versatile for various substituentsRequires multiple steps

Chemical Modifications

The compound can undergo various chemical modifications that enhance its utility as a building block in organic synthesis:

Pyrazinoquinolinone Formation

Reaction with ethylenediamine in DMF and K2CO3 can generate 4a-substituted-2,3,4,4a-tetrahydro-pyrazino[2,3-c]quinolin-5(6H)-ones through nucleophilic attack followed by intramolecular cyclization.

Oxidation and Reduction

Controlled oxidation with reagents like KMnO4 or CrO3 can convert the dione moiety into a fully aromatic quinoline-2,4-dione system, enhancing conjugation. Conversely, reduction with NaBH4 or LiAlH4 can selectively reduce the carbonyl groups, yielding hydroquinoline derivatives with modified bioactivity.

Biological Activities

6-Chloroquinoline-2,4(1H,3H)-dione exhibits diverse biological activities that make it a compound of interest for pharmaceutical development.

Antimicrobial Properties

Research indicates that this compound and its derivatives demonstrate significant antimicrobial activities against both Gram-positive and Gram-negative bacteria. The mechanism of antimicrobial action is attributed to its ability to interact with bacterial enzymes critical for DNA replication and transcription, such as DNA gyrase and topoisomerase IV.

Mechanism of Action

The biological activities of 6-chloroquinoline-2,4(1H,3H)-dione stem from its ability to interact with specific molecular targets. Understanding these interactions is crucial for developing more effective derivatives with enhanced biological activities.

Interaction with Biological Targets

The compound's mechanism of action involves its interaction with specific enzymes and receptors. The presence of the chlorine atom at position 6 and the dione functionality at positions 2 and 4 create a unique electronic distribution that facilitates these interactions.

Enzyme Inhibition

One of the primary mechanisms of action for 6-chloroquinoline-2,4(1H,3H)-dione is enzyme inhibition. The compound can bind to and inhibit various enzymes involved in critical cellular processes, particularly those related to DNA replication and repair. This inhibition can disrupt normal cellular functions, leading to antimicrobial or anticancer effects depending on the target cells.

For bacteria, the compound likely targets enzymes such as DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication. By inhibiting these enzymes, the compound can prevent bacterial cell division and proliferation, resulting in antimicrobial activity.

Research Applications

6-Chloroquinoline-2,4(1H,3H)-dione has found applications in various research fields, particularly in medicinal chemistry and materials science.

Medicinal Chemistry

In medicinal chemistry, this compound serves as a valuable building block for the development of new therapeutic agents. Its diverse biological activities make it a promising scaffold for designing compounds with improved efficacy and selectivity.

Development of Therapeutics

Researchers are exploring the potential of 6-chloroquinoline-2,4(1H,3H)-dione derivatives as therapeutic agents for various diseases, including bacterial infections and cancer. The compound's ability to interact with biological targets makes it a candidate for drug development against these conditions.

Industrial Applications

Beyond its biological applications, 6-chloroquinoline-2,4(1H,3H)-dione has industrial uses, particularly in the production of dyes and pigments. The unique chemical properties imparted by the chlorine substituent enhance its utility in creating materials with specific characteristics.

Comparison with Similar Compounds

To better understand the unique properties of 6-chloroquinoline-2,4(1H,3H)-dione, it is useful to compare it with structurally related compounds.

Structural Analogs

Several structural analogs of 6-chloroquinoline-2,4(1H,3H)-dione exist, with variations in the substituents or the position of functional groups.

CompoundStructural DifferenceKey Distinguishing Features
Quinoline-2,4-dioneLacks chlorine substituentLower reactivity, different biological profile
6-Bromoquinoline-2,4(1H,3H)-dioneBromine instead of chlorineLarger halogen, different electronic effects
6-Fluoroquinoline-2,4(1H,3H)-dioneFluorine instead of chlorineStronger electron-withdrawing effect
6-Chloroquinoline-5,8-dioneDione at positions 5 and 8Different reactivity pattern, alternative biological targets
6,7-Dichloro-5,8-quinolinedioneTwo chlorines, dione at 5,8Enhanced reactivity, different biological activity profile

Structure-Activity Relationships

The position of substitutions on the quinoline ring significantly impacts the biological activity of these compounds. For example, 6,7-dichloro-5,8-quinolinedione derivatives with various groups at the C2 position show different biological activities compared to the parent compound . Similarly, the position of the dione functionality (2,4 versus 5,8) affects the compound's interaction with biological targets.

Case Studies and Research Findings

Several research studies have investigated the properties and applications of 6-chloroquinoline-2,4(1H,3H)-dione and its derivatives.

Anticancer Activity Evaluation

In studies evaluating quinoline derivatives for anticancer activity, compounds derived from structures similar to 6-chloroquinoline-2,4(1H,3H)-dione have shown promising results against multiple cancer cell lines. Molecular docking studies indicate strong binding interactions with key enzymes involved in cancer progression.

Antimicrobial Efficacy Assessment

Research projects focused on assessing the antimicrobial properties of synthesized derivatives have revealed that certain modifications to the basic 6-chloroquinoline structure significantly increased its effectiveness against resistant bacterial strains. This highlights the potential for developing new antibiotics based on this compound.

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